

Fobrepodacin Efficacy in Nontuberculous Mycobacteria (NTM): A Technical Support Resource

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Compound of Interest

Compound Name: *Fobrepodacin*

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This technical support center provides essential information and troubleshooting guidance for researchers working with **Fobrepodacin** (SPR720) and its active moiety, SPR719, in the context of Nontuberculous Mycobacteria (NTM) research. NTM species exhibit significant intrinsic and acquired resistance to many antimicrobial agents, leading to variability in treatment efficacy. This resource aims to address common questions and experimental challenges related to the differential efficacy of **Fobrepodacin** across various NTM species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Fobrepodacin**?

A1: **Fobrepodacin** (SPR720) is an orally bioavailable phosphate prodrug that is rapidly converted in vivo to its active form, SPR719.[1][2] SPR719 is a novel aminobenzimidazole that targets the ATPase activity of the DNA gyrase B subunit (GyrB).[2][3][4] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[5][6][7] By inhibiting the ATPase function of GyrB, SPR719 prevents the energy-dependent steps of the DNA supercoiling process, ultimately leading to bacterial cell death.[5][8] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[2][7]

Q2: How does the in vitro efficacy of **Fobrepodacin** (SPR719) vary across different NTM species?

A2: The in vitro potency of SPR719 varies among different NTM species. Generally, it has shown promising activity against a range of clinically relevant NTM. For instance, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) is reported to be 2 mg/L for Mycobacterium avium complex (MAC) and 4 mg/L for Mycobacterium abscessus.[4][9] The MIC50 values for rapidly growing mycobacteria (RGM) range from 0.06 to 4 µg/ml, with the lowest values observed for the M. mucogenicum and M. fortuitum groups.[1] Slower growing mycobacteria such as M. kansasii also show susceptibility.[2] Detailed MIC distributions for various NTM species are provided in the data presentation section.

Q3: What are the known mechanisms of resistance to **Fobrepodacin** in NTM?

A3: Two primary mechanisms of resistance to SPR719 in NTM have been identified:

- **Target Modification:** Missense mutations in the ATPase domain of the GyrB subunit can lead to reduced binding affinity of the drug to its target. This is a low-frequency resistance mechanism observed in both M. avium and M. abscessus.
- **Efflux Pumps:** In M. abscessus, a high-frequency resistance mechanism has been associated with frameshift mutations in the transcriptional repressor MAB_4384. This leads to the overexpression of the MmpS5/MmpL5 efflux pump system, which actively transports the drug out of the bacterial cell.[10][11][12][13]

Q4: Is there cross-resistance between **Fobrepodacin** and other antibiotics used to treat NTM infections?

A4: Preclinical studies have shown no evidence of cross-resistance between **Fobrepodacin** and other commonly used antibiotics for NTM infections, including macrolides and amikacin.[3][14] This is attributed to its novel mechanism of action targeting DNA gyrase B, which is different from the targets of other antibiotic classes.[2]

Troubleshooting Guide for In Vitro Susceptibility Testing

Issue 1: High MIC values observed for *M. abscessus* isolates.

- Possible Cause 1: Efflux Pump Overexpression. As mentioned in the FAQs, *M. abscessus* can develop high-frequency resistance through the upregulation of the MmpS5/MmpL5 efflux pump.
- Troubleshooting Step: Consider performing molecular testing to check for mutations in the MAB_4384 transcriptional repressor. If efflux is suspected, an efflux pump inhibitor (if available and compatible with your experimental setup) could be used to confirm this mechanism.

Issue 2: Inconsistent MIC results between experimental repeats.

- Possible Cause 1: Inoculum Preparation. Inconsistent inoculum density can significantly impact MIC results. Mycobacteria tend to clump, which can lead to inaccurate dilutions.
- Troubleshooting Step: Ensure thorough vortexing of the bacterial suspension, possibly with glass beads, to break up clumps. Allow larger clumps to settle and use the supernatant for inoculum preparation. Standardize the inoculum to a 0.5 McFarland turbidity standard.
- Possible Cause 2: Media and Incubation Conditions. NTM have specific growth requirements. Incorrect media composition or incubation temperature can affect growth and, consequently, MIC readings.
- Troubleshooting Step: Strictly adhere to the CLSI guidelines for media preparation (cation-adjusted Mueller-Hinton broth) and incubation conditions (temperature and duration) as detailed in the experimental protocols section.

Issue 3: No growth in the positive control well.

- Possible Cause 1: Inoculum Viability. The bacterial inoculum may not have been viable at the start of the experiment.
- Troubleshooting Step: Always use a fresh culture for inoculum preparation. Before starting the MIC assay, perform a viability check by plating a small aliquot of the prepared inoculum on appropriate agar medium.

- Possible Cause 2: Incorrect Incubation. The incubation time may have been too short, especially for slow-growing mycobacteria.
- Troubleshooting Step: Ensure that the plates are incubated for the recommended duration as per CLSI guidelines (e.g., 7-14 days for slow growers and 3-5 days for rapid growers).

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of SPR719 against various Nontuberculous Mycobacteria (NTM) Species

NTM Species/Complex	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Slowly Growing Mycobacteria (SGM)					
Mycobacterium avium complex (MAC)	41	0.02 - 8	≤1	≤2	[1] [15]
Mycobacterium avium	136	0.125 - 16	2	4	[14] [16]
Mycobacterium intracellulare	91	0.125 - 16	2	4	[14] [16]
Mycobacterium kansasii	15	0.06 - 2	0.25	1	[1] [16]
Mycobacterium chimaera	Not Specified	0.125 - 4	Not Reported	Not Reported	[17]
Mycobacterium marinum	Not Specified	0.125 - 4	Not Reported	Not Reported	[17]
Mycobacterium ulcerans	10	0.125 - 0.25	Not Reported	Not Reported	[17]
Rapidly Growing Mycobacteria (RGM)					
Mycobacterium abscessus complex	53	0.12 - 8	2	4	[1] [9]

M. abscessus subsp. abscessus	77	0.125 - 8	2	4	[14] [16]
M. abscessus subsp. massiliense	21	0.125 - 4	1	2	[14] [16]
Mycobacteriu m fortuitum group	21	0.12 - 4	0.25	2	[1] [16]
Mycobacteriu m chelonae	10	1 - 8	4	8	[1]
Mycobacteriu m immunogenu m	8	1 - 8	4	8	[1]
Mycobacteriu m mucogenicu m group	10	0.02 - 0.25	0.06	0.12	[1]

Experimental Protocols

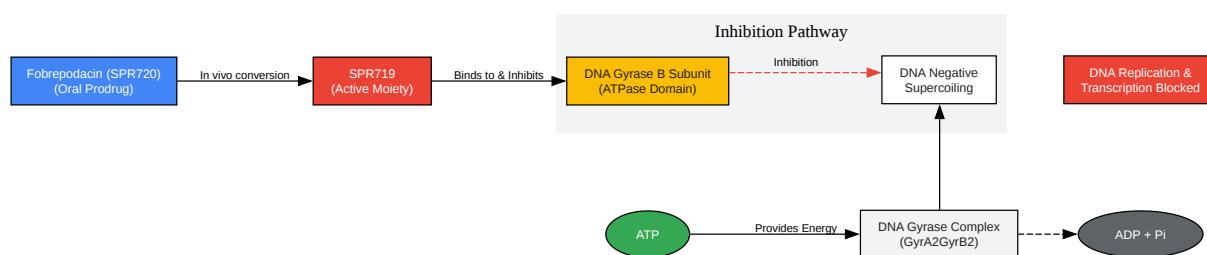
Detailed Methodology for Broth Microdilution Susceptibility Testing of NTM (based on CLSI M24-A2 guidelines)

- Preparation of Inoculum:
 - From a pure culture of the NTM isolate on solid media, select several colonies and transfer them to a tube containing sterile deionized water and glass beads.
 - Vortex vigorously for 1-2 minutes to break up bacterial clumps.
 - Allow the suspension to stand for 30 minutes to allow larger particles to settle.

- Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using a nephelometer or by visual comparison. This corresponds to approximately $1-5 \times 10^7$ CFU/mL.
- Dilute the adjusted suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately $1-5 \times 10^5$ CFU/mL.
- Preparation of Microdilution Plates:
 - Use commercially prepared or in-house prepared 96-well microtiter plates containing serial twofold dilutions of **Fobrepodacin** (SPR719) and other desired antimicrobial agents. The final concentration of the drugs should be in CAMHB.
 - Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) on each plate.
- Inoculation:
 - Inoculate each well (except the sterility control) with 100 μ L of the final diluted bacterial suspension. The final volume in each well will be 200 μ L.
- Incubation:
 - Seal the plates with an adhesive seal to prevent evaporation.
 - Incubate the plates at the appropriate temperature for the species being tested (e.g., 30°C for *M. marinum*, 35-37°C for most other NTM).
 - Incubation times vary depending on the growth rate of the NTM:
 - Rapidly growing mycobacteria (RGM): 3-5 days. For clarithromycin testing against *M. abscessus*, incubation should be extended to 14 days to detect inducible resistance.[\[18\]](#)
 - Slowly growing mycobacteria (SGM): 7-14 days. Some species may require up to 21 days.
- Reading and Interpretation of Results:

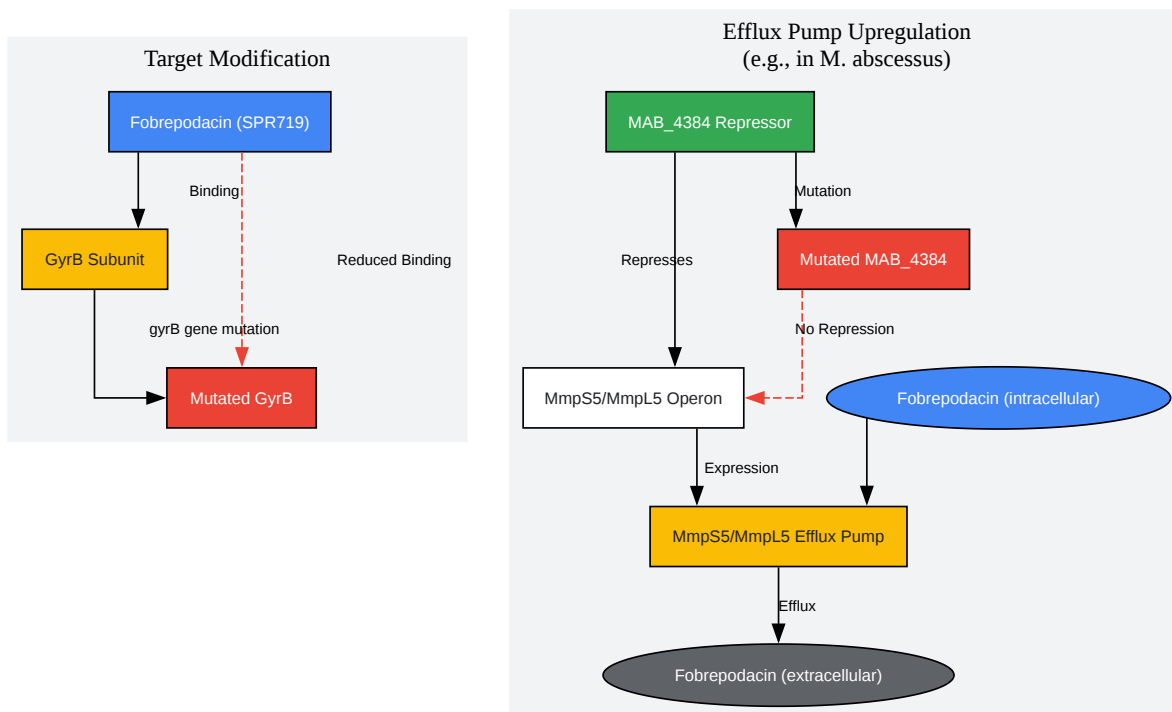
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
- Growth is indicated by the presence of a bacterial pellet at the bottom of the well.
- Compare the growth in the drug-containing wells to the growth in the growth control well.

Mandatory Visualizations



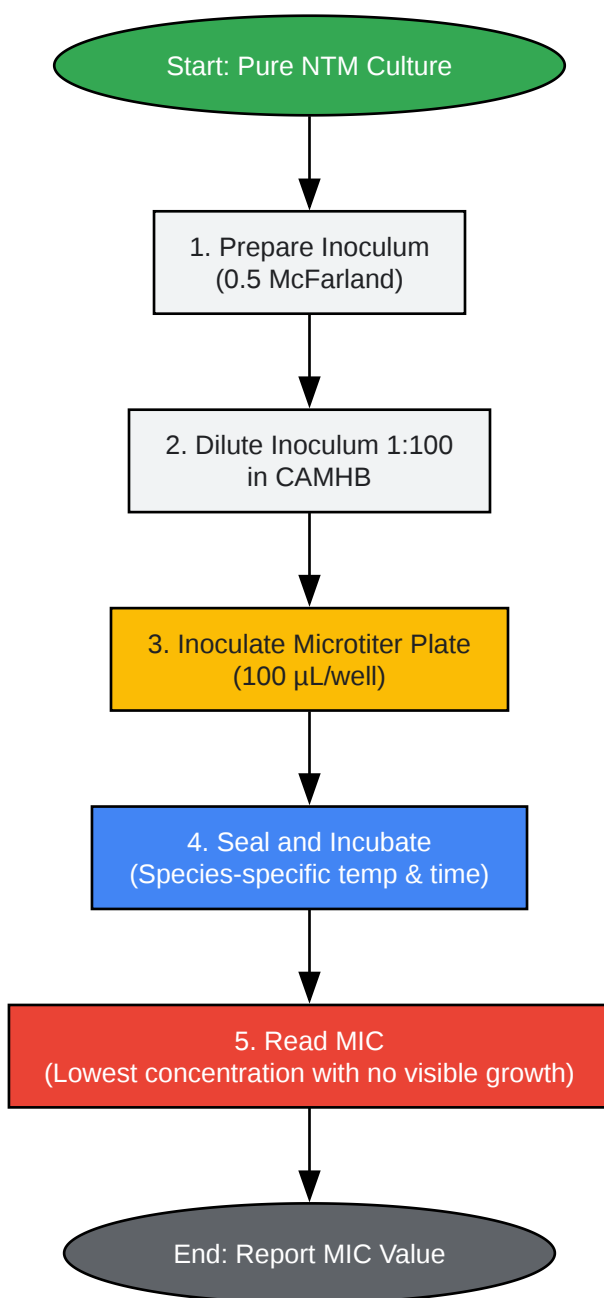
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Caption: Mechanism of action of **Fobrepodacin** (SPR720).



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Caption: Mechanisms of resistance to **Fobrepodacin** in NTM.



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Caption: Workflow for NTM broth microdilution susceptibility testing.

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